3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound with diverse applications in various scientific fields, particularly in medicinal chemistry. This compound features a benzenesulfonamide moiety substituted with a fluoro group and a 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline, contributing to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions One common approach starts with the preparation of the 1,2,3,4-tetrahydroquinoline core, which can be achieved through a Pictet-Spengler reaction involving a suitable arylamine and aldehyde
In subsequent steps, a benzenesulfonamide derivative is prepared and fluorinated using electrophilic fluorination reagents, such as Selectfluor. Finally, the two subunits are coupled under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production methods leverage similar synthetic routes but on a larger scale, optimizing reaction conditions for higher yields and cost-efficiency. Continuous flow reactors and other advanced techniques may be employed to streamline the synthesis and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo a variety of chemical reactions, including:
Oxidation: : This compound can be oxidized to introduce further functional groups or modify existing ones.
Reduction: : Reduction reactions can be used to modify the sulfonyl or other reactive groups.
Substitution: : Nucleophilic and electrophilic substitutions can be performed, particularly on the aromatic rings, allowing for structural modifications.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Reduction: : Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Electrophiles like alkyl halides for alkylation reactions, using bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products from these reactions depend on the reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, whereas reduction can lead to desulfonylated derivatives.
Scientific Research Applications
3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is utilized in various research areas:
Biology: : Its interactions with biological macromolecules make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: : Due to its structural features, it is investigated for its potential as a therapeutic agent, particularly in cancer and inflammatory diseases.
Industry: : Its robust chemical properties are exploited in developing advanced materials and chemical sensors.
Mechanism of Action
The exact mechanism of action depends on the specific application. in medicinal chemistry, 3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The fluorine atom and sulfonamide groups play critical roles in binding interactions and stability within biological systems.
Comparison with Similar Compounds
Similar compounds include other sulfonamides and fluorinated tetrahydroquinolines. Compared to these, 3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide stands out due to its unique combination of substituents, which may enhance its biological activity and selectivity.
List of Similar Compounds
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
3-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Properties
IUPAC Name |
3-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-2-11-26(22,23)21-10-4-5-14-12-16(8-9-18(14)21)20-27(24,25)17-7-3-6-15(19)13-17/h3,6-9,12-13,20H,2,4-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHBSMKIJFQVJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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